
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine
概要
説明
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C9H12ClN3O2S. It is characterized by the presence of a chloropyridine ring attached to a sulfonyl group, which is further connected to a piperazine ring.
準備方法
The synthesis of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anti-tubercular agents.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It serves as a building block for the synthesis of molecules that can be used to study various biological processes and pathways.
作用機序
The mechanism of action of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the growth and proliferation of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also contains a piperazine ring and has shown anti-tubercular activity.
2-Substituted Chiral Piperazines: These compounds are synthesized via the reaction of protected 1,2-diamines with sulfonium salts and have various applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSNTCRCAWQQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
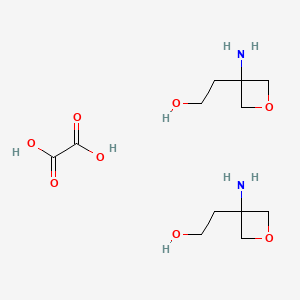
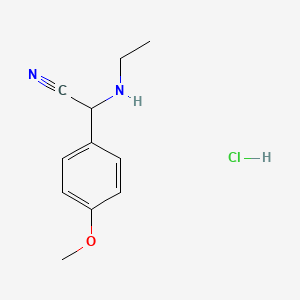
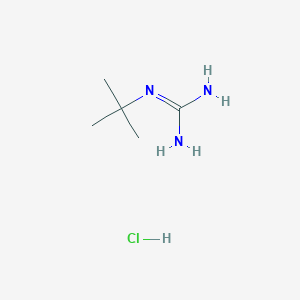
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)
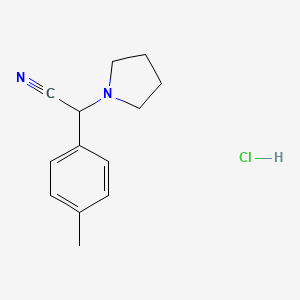
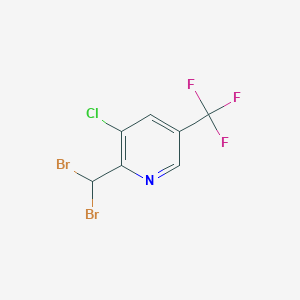
![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)


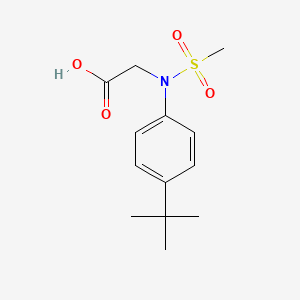
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
